molecular formula C14H9F3N2OS B2528028 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 861414-12-2

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No. B2528028
CAS RN: 861414-12-2
M. Wt: 310.29
InChI Key: TYEBFYWXMCLTBU-UHFFFAOYSA-N
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Description

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile, also known as MNTX, is a synthetic compound that has been developed for scientific research purposes. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is a key target for the treatment of pain and addiction.

Mechanism of Action

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways. By binding to the mu-opioid receptor, 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile prevents the activation of this receptor by endogenous opioids such as endorphins and enkephalins. This results in a decrease in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has been shown to reduce the analgesic and euphoric effects of opioids, without affecting other physiological functions such as respiration. 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has also been shown to reduce the development of tolerance and dependence to opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of this receptor without affecting other opioid receptors. However, one limitation of using 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is its relatively low potency, which can make it difficult to achieve complete blockade of the mu-opioid receptor.

Future Directions

There are a number of future directions for research on 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile. One area of research is the development of more potent and selective mu-opioid receptor antagonists. Another area of research is the evaluation of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile as a potential treatment for pain and addiction in humans. Additionally, 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile could be used in combination with other drugs to enhance its therapeutic effects. Finally, 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile could be used to study the role of the mu-opioid receptor in other physiological functions such as mood and stress.
Conclusion:
In conclusion, 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is a synthetic compound that has been developed for scientific research purposes. 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is a potent and selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying this receptor. 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has been shown to reduce the analgesic and euphoric effects of opioids, without affecting other physiological functions such as respiration. Although there are some limitations to using 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile in lab experiments, there are a number of future directions for research on this compound.

Synthesis Methods

The synthesis of 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile involves a series of chemical reactions that start with the compound 3-methoxybenzaldehyde. This compound is reacted with 2-chloronicotinonitrile to form an intermediate product, which is then reacted with sodium hydrosulfide to produce 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has been widely used in scientific research to study the mu-opioid receptor and its role in pain and addiction. 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has been shown to be a potent and selective antagonist of the mu-opioid receptor, which makes it a valuable tool for studying this receptor. 2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has also been used in preclinical studies to evaluate its potential as a treatment for pain and addiction.

properties

IUPAC Name

4-(3-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-3-8(5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEBFYWXMCLTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile

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